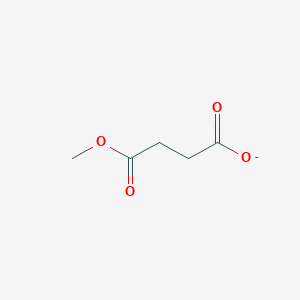
Mono-Methyl Succinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a clear, colorless liquid that is used as an intermediate in various chemical syntheses . This compound is notable for its role in the synthesis of pharmaceuticals and other industrial chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Mono-Methyl Succinate can be synthesized through several methods. One common method involves the reaction of 4-chloro-3-oxobutanoate with methanol or sodium methoxide in the presence of organic solvents such as tetrahydrofuran, acetonitrile, or dioxane . The reaction typically occurs at temperatures ranging from 60°C to 120°C . Another method involves the use of a dynamic tubular reactor, which reduces reaction time and increases efficiency .
Industrial Production Methods
In industrial settings, the continuous preparation of 4-methoxy-4-oxobutanoate is often preferred. This method utilizes a dynamic tubular reactor, which allows for a more efficient and scalable production process . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Mono-Methyl Succinate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can also participate in condensation reactions to form more complex molecules .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Mono-Methyl Succinate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-methoxy-4-oxobutanoate involves its interaction with specific molecular targets and pathways. For example, in the synthesis of HIV integrase inhibitors, the compound acts as a precursor that undergoes further chemical transformations to produce the active drug . The molecular targets include enzymes and receptors that are crucial for the biological activity of the final product .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-(4-methoxyphenyl)-4-oxobutanoate: This compound has a similar structure but includes a phenyl group, which alters its chemical properties and applications.
Methyl 4-chloro-4-oxobutanoate: This compound is a precursor in the synthesis of 4-methoxy-4-oxobutanoate and has different reactivity due to the presence of a chlorine atom.
Uniqueness
Mono-Methyl Succinate is unique due to its versatility in chemical reactions and its role as an intermediate in the synthesis of various important compounds. Its ability to undergo multiple types of reactions makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
214222-47-6 |
|---|---|
Formule moléculaire |
C5H7O4- |
Poids moléculaire |
131.11 g/mol |
Nom IUPAC |
4-methoxy-4-oxobutanoate |
InChI |
InChI=1S/C5H8O4/c1-9-5(8)3-2-4(6)7/h2-3H2,1H3,(H,6,7)/p-1 |
Clé InChI |
JDRMYOQETPMYQX-UHFFFAOYSA-M |
SMILES canonique |
COC(=O)CCC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















